trans-Carboxy Glimepiride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

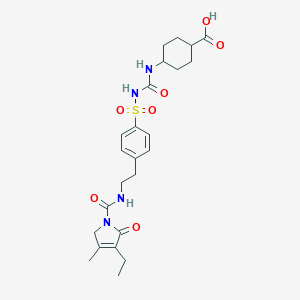

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435183 | |

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-90-9 | |

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of trans-Carboxy Glimepiride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of trans-Carboxy Glimepiride, a primary metabolite of the widely used anti-diabetic drug, Glimepiride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Following administration, Glimepiride undergoes extensive hepatic metabolism. The primary metabolic pathway involves a two-step oxidative biotransformation. Initially, Glimepiride is metabolized by the cytochrome P450 enzyme CYP2C9 to its active hydroxylated metabolite, M1 (hydroxy Glimepiride). Subsequently, cytosolic enzymes further oxidize the M1 metabolite to the inactive M2 metabolite, this compound.[1][2] Understanding the structure and synthesis of this major metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Glimepiride.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a carboxylic acid group on the cyclohexyl ring, which results from the oxidation of the methyl group in the parent drug, Glimepiride.

Chemical Name: trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid[3]

Molecular Formula: C₂₄H₃₂N₄O₇S[3]

Molecular Weight: 520.6 g/mol [3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₄O₇S | [3] |

| Molecular Weight | 520.6 g/mol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in DMSO (with sonication), Ethyl Acetate (heated) | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be approached through the synthesis of key intermediates followed by their coupling. A plausible synthetic route involves the preparation of a protected trans-4-aminocyclohexanecarboxylic acid derivative and its subsequent reaction with the sulfonylurea moiety of Glimepiride.

Synthesis of Key Intermediates

3.1.1. Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

A key starting material for the synthesis of the cyclohexyl portion of this compound is trans-4-aminocyclohexanecarboxylic acid. This can be prepared from p-aminobenzoic acid via catalytic hydrogenation.[5][6][7] The resulting mixture of cis and trans isomers can be separated, and the trans isomer is then protected, for example, with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

-

Hydrogenation of p-Aminobenzoic Acid: In an autoclave, p-aminobenzoic acid is dissolved in an aqueous sodium hydroxide solution. A ruthenium on carbon (Ru/C) catalyst is added. The mixture is stirred under hydrogen pressure at an elevated temperature.[7]

-

Isomer Separation and Protection: The resulting mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is subjected to fractional crystallization to isolate the trans isomer.[6] The purified trans-isomer is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., a mixture of water and dioxane) to yield trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

-

Purification: The product is purified by crystallization.

3.1.2. Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

This intermediate constitutes the core sulfonylurea precursor of Glimepiride. Its synthesis has been well-documented and involves several steps starting from 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one.[8][9][10]

Experimental Protocol: Synthesis of 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide

-

Condensation: 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is reacted with 2-phenylethyl isocyanate in an appropriate solvent like toluene under reflux.[10]

-

Chlorosulfonation: The resulting product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring.[10]

-

Ammonolysis: The sulfonyl chloride is subsequently reacted with aqueous ammonia to form the corresponding sulfonamide.[10]

-

Purification: The intermediate is purified by recrystallization.

Coupling and Deprotection to Yield this compound

The final steps involve the coupling of the two key intermediates followed by the removal of the protecting group.

Experimental Protocol: Synthesis of this compound

-

Activation of the Carboxylic Acid: The carboxylic acid of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is activated using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Coupling Reaction: The activated ester is then reacted with 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide. The reaction is typically carried out at room temperature overnight.

-

Deprotection: The Boc protecting group is removed from the coupled product by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

-

Purification: The final product, this compound, is purified by chromatography (e.g., column chromatography on silica gel) or recrystallization to yield a pure solid.

Table 2: Summary of a Plausible Synthesis Route for this compound

| Step | Reactants | Reagents/Conditions | Product | Yield (Illustrative) |

| 1 | p-Aminobenzoic acid | H₂, Ru/C, NaOH(aq) | trans-4-Aminocyclohexanecarboxylic acid | High |

| 2 | trans-4-Aminocyclohexanecarboxylic acid | Boc₂O, NaOH, Dioxane/H₂O | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | >90% |

| 3 | 3-Ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, 2-Phenylethyl isocyanate | Toluene, Reflux | N-(2-phenylethyl)-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | High |

| 4 | N-(2-phenylethyl)-3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | Chlorosulfonic acid | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride | Good |

| 5 | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonyl chloride | Aqueous Ammonia | 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | Good |

| 6 | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, 4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide | DCC/NHS or EDC/NHS | Boc-protected this compound | Moderate to Good |

| 7 | Boc-protected this compound | TFA/DCM or HCl/Dioxane | This compound | High |

Metabolic Pathway of Glimepiride to this compound

The formation of this compound in vivo is a critical aspect of Glimepiride's pharmacology. The following diagram illustrates this metabolic conversion.

Caption: Metabolic pathway of Glimepiride.

Synthetic Workflow Diagram

The following diagram outlines the key stages in the proposed chemical synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide has detailed the structure and a plausible synthetic route for this compound, the main inactive metabolite of Glimepiride. The provided information, including experimental protocol outlines and workflow diagrams, serves as a valuable resource for researchers and professionals engaged in the study of Glimepiride's metabolism, as well as in the synthesis of related compounds for analytical and pharmacological evaluation. Further optimization of the proposed synthetic steps may be necessary to achieve high yields and purity suitable for various research applications.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glimepiride - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 8. ijcrt.org [ijcrt.org]

- 9. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 10. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of trans-Carboxy Glimepiride

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, an active metabolite of the anti-diabetic drug Glimepiride. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Properties

This compound is the carboxylic acid derivative of Glimepiride, formed in the body through a two-step metabolic process.[1] The key chemical properties of this metabolite are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | trans-4-[[[[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid | [1][2] |

| Synonyms | trans-Carboxylic Acid Glimepiride | [3] |

| CAS Number | 127554-90-9, 1217739-04-2 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₃₂N₄O₇S | [1][2][5] |

| Molecular Weight | 520.6 g/mol | [1][2] |

| Appearance | Neat, Solid | [1][2] |

| Solubility | Slightly soluble in DMSO (with sonication), Soluble in heated Ethyl Acetate | [1] |

| Storage | Room temperature, away from light | [6] |

| Special Characteristics | Hygroscopic | [2] |

Metabolic Pathway of Glimepiride

This compound is a major metabolite of Glimepiride. The metabolic conversion is a two-step process primarily mediated by the cytochrome P450 enzyme CYP2C9 and subsequently by cytosolic enzymes.[1][7]

Caption: Metabolic conversion of Glimepiride to its primary metabolites.

Stability Profile

Detailed stability studies specifically on this compound are not extensively available in the public domain. However, the stability of the parent drug, Glimepiride, has been thoroughly investigated and can provide insights into the potential stability of its metabolite. Forced degradation studies on Glimepiride indicate its susceptibility to hydrolysis, oxidation, and photolysis.[8][9]

Degradation under Stress Conditions

Forced degradation studies of Glimepiride have shown the following susceptibility order to hydrolytic decomposition: neutral conditions < alkaline conditions < acid conditions < oxidative conditions.[10] The drug is relatively stable under thermal stress.[8]

| Stress Condition | Observations on Glimepiride | Potential Implications for this compound | Reference |

| Acid Hydrolysis | Significant degradation observed. | The molecule is likely susceptible to acidic conditions. | [9][10][11] |

| Alkaline Hydrolysis | Degradation occurs, forming several products. | The molecule is likely susceptible to basic conditions. | [9][10][11] |

| Oxidative Degradation | Highly susceptible to oxidation. | The molecule is likely prone to oxidative degradation. | [9][10] |

| Thermal Degradation | Relatively stable. | May exhibit good thermal stability. | [8] |

| Photodegradation | Degradation observed upon exposure to light. | Should be protected from light during storage and handling. | [8][9] |

Experimental Protocols

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies, as applied to Glimepiride and its related substances.

Caption: Workflow for a typical forced degradation study.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for the analysis of this compound and the separation of its potential degradation products from the parent compound and other impurities. The following protocol is based on established methods for Glimepiride analysis.[12][13][14]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 6.5) and an organic modifier (e.g., methanol) in a ratio of approximately 34:66 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 80:20 v/v).

-

Dilute the stock solution to the desired concentration with the mobile phase.

-

Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[13]

HPLC Analysis Workflow

The diagram below outlines the general workflow for the HPLC analysis of a pharmaceutical sample.

Caption: General workflow for HPLC analysis.

Conclusion

This compound, as a key metabolite of Glimepiride, possesses distinct chemical properties. While specific stability data for the metabolite is limited, the extensive knowledge of Glimepiride's degradation pathways provides a strong foundation for predicting its stability profile. The experimental protocols outlined in this guide offer a starting point for the development of robust analytical methods for the quantification and stability assessment of this compound in various matrices. Further research is warranted to fully characterize the intrinsic stability of this important metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Trans-Carboxylic Acid Glimepiride | 1217739-04-2 | SynZeal [synzeal.com]

- 4. This compound | 127554-90-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC study of glimepiride under hydrolytic stress conditions [pubmed.ncbi.nlm.nih.gov]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Determination of related impurities in glimepiride tablets by the HPLC method | News of Pharmacy [nphj.nuph.edu.ua]

- 13. impactfactor.org [impactfactor.org]

- 14. Multivariate development and validation of a stability-indicating HPLC method for the determination of glimepiride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Glimepiride: A Technical Guide to the Formation of trans-Carboxy Glimepiride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. The biotransformation of glimepiride results in the formation of two major metabolites, a hydroxylated derivative (M1) and a carboxyl derivative, identified as trans-carboxy glimepiride (M2). While the parent drug and the M1 metabolite exhibit pharmacological activity, this compound (M2) is considered inactive.[1] A thorough understanding of the formation mechanism of this terminal metabolite is crucial for comprehending the drug's overall disposition, potential drug-drug interactions, and inter-individual variability in patient response. This in-depth technical guide delineates the core mechanism of this compound formation from its parent compound, glimepiride, summarizing key enzymatic processes, experimental methodologies, and available quantitative data.

Core Mechanism of Formation

The metabolic conversion of glimepiride to this compound is a sequential, two-step oxidative process primarily occurring in the liver.[2][3]

-

Step 1: Hydroxylation of Glimepiride to its Hydroxy Metabolite (M1) The initial and rate-limiting step in glimepiride metabolism is the hydroxylation of the methyl group on the cyclohexyl ring of the glimepiride molecule.[2] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP2C9 isoenzyme.[2][4] This biotransformation yields the active hydroxy metabolite, commonly referred to as M1. Genetic polymorphisms in the CYP2C9 gene can significantly impact the rate of this metabolic step, leading to variations in glimepiride plasma concentrations and pharmacological effects.[5]

-

Step 2: Oxidation of the Hydroxy Metabolite (M1) to this compound (M2) Following its formation, the hydroxy metabolite (M1) undergoes further oxidation. The hydroxyl group (-CH₂OH) on the cyclohexyl ring is converted to a carboxylic acid group (-COOH), resulting in the formation of the inactive carboxy metabolite, this compound (M2).[2][3] This oxidative step is carried out by cytosolic enzymes within the hepatocytes.[2] While the specific enzymes have not been definitively identified in the reviewed literature, it is widely accepted that cytosolic dehydrogenases, such as alcohol dehydrogenases (ADHs) and/or aldehyde dehydrogenases (ALDHs), are responsible for this conversion. These enzymes are known to play a significant role in the metabolism of a wide range of xenobiotics containing alcohol and aldehyde functional groups.[6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for glimepiride and its primary metabolites, M1 and this compound (M2), in healthy human subjects following oral administration. These values provide a quantitative overview of the absorption, distribution, metabolism, and excretion of these compounds.

| Parameter | Glimepiride | Hydroxy Metabolite (M1) | This compound (M2) | Reference(s) |

| Tmax (h) | 2-3 | 3-4 | Not explicitly stated | [5] |

| Cmax (ng/mL) | Varies with dose | Approximately 1/3 of Glimepiride Cmax | Not explicitly stated | [4][5] |

| t½ (h) | 5-8 | 3-6 | 5-6 | [4][7] |

| Primary Route of Excretion | Hepatic Metabolism | Further Metabolism | Urine and Feces | [7][8] |

| Pharmacological Activity | Active | Active (approx. 1/3 of parent) | Inactive | [1][4] |

Experimental Protocols

The elucidation of the metabolic pathway of glimepiride to this compound has been achieved through a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Metabolism of Glimepiride using Human Liver Microsomes (HLM)

This protocol is designed to study the initial hydroxylation step of glimepiride metabolism mediated by CYP enzymes.

1. Materials:

-

Glimepiride standard

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

HPLC-MS/MS system

2. Incubation Procedure: a. Prepare a stock solution of glimepiride in a suitable solvent (e.g., methanol) and dilute to the desired concentrations with potassium phosphate buffer. b. In a microcentrifuge tube, combine HLM (final concentration 0.1-1.0 mg/mL) and glimepiride solution in potassium phosphate buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a specified time (e.g., 0-60 minutes). f. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. g. Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C). h. Collect the supernatant for analysis.

3. Analytical Method: a. Analyze the supernatant using a validated LC-MS/MS method for the simultaneous quantification of glimepiride and its hydroxy metabolite (M1). b. Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid). c. Monitor the parent drug and metabolite using multiple reaction monitoring (MRM) mode.

Protocol 2: In Vitro Metabolism of Hydroxy-Glimepiride (M1) using Human Liver Cytosol

This protocol is designed to investigate the second step of glimepiride metabolism, the conversion of M1 to this compound (M2), by cytosolic enzymes.

1. Materials:

-

Hydroxy-glimepiride (M1) standard

-

Human Liver Cytosol fraction

-

NAD+ or NADP+ (depending on the suspected dehydrogenase)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

HPLC-MS/MS system

2. Incubation Procedure: a. Prepare a stock solution of M1 in a suitable solvent and dilute to the desired concentrations with potassium phosphate buffer. b. In a microcentrifuge tube, combine the human liver cytosol fraction (final protein concentration to be optimized) and M1 solution in potassium phosphate buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the cofactor (NAD+ or NADP+). e. Incubate at 37°C for a specified time. f. Terminate the reaction by adding an equal volume of ice-cold acetonitrile. g. Centrifuge to precipitate proteins. h. Collect the supernatant for analysis.

3. Analytical Method: a. Analyze the supernatant using a validated LC-MS/MS method for the quantification of M1 and this compound (M2). b. The analytical conditions would be similar to Protocol 1, with optimization for the separation and detection of M1 and M2.

Protocol 3: Simultaneous Determination of Glimepiride and its Metabolites in Human Plasma

This protocol, adapted from Noh et al. (2011), is for the quantitative analysis of glimepiride, M1, and M2 in clinical samples.[2]

1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard. b. Precipitate proteins by adding 200 µL of acetonitrile. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas. f. Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions: a. Column: Reversed-phase C18 column. b. Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). c. Ionization: Electrospray ionization (ESI) in positive or negative mode, optimized for each analyte. d. Detection: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vivo and In vitro Drug Interactions Study of Glimepride with Atorvastatin and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Large scale enzyme based xenobiotic identification for exposomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP2C9 in the Synthesis of trans-Carboxy Glimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a second-generation sulfonylurea, is a potent oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body, a process primarily orchestrated by the cytochrome P450 enzyme system. This technical guide provides an in-depth exploration of the pivotal role of CYP2C9 in the biotransformation of glimepiride, leading to the formation of its major metabolites, including the inactive trans-Carboxy Glimepiride. Understanding this metabolic pathway is crucial for drug development, comprehending inter-individual variability in drug response, and mitigating the risk of adverse drug reactions.

Glimepiride Metabolism: A Two-Step Process

The metabolic clearance of glimepiride is a sequential, two-step oxidative process that occurs predominantly in the liver.[1] The initial and rate-limiting step is the hydroxylation of the methyl group on the cyclohexyl ring of glimepiride, a reaction catalyzed almost exclusively by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2] This enzymatic conversion results in the formation of an active metabolite, the hydroxyl derivative known as M1.[2] Subsequently, cytosolic enzymes further oxidize the hydroxyl group of M1 to a carboxyl group, yielding the inactive carboxyl derivative, M2, also referred to as this compound.[2][3]

dot

References

The Pharmacokinetic Profile and Metabolic Fate of trans-Carboxy Glimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Upon administration, glimepiride undergoes extensive hepatic biotransformation, leading to the formation of two major metabolites: a pharmacologically active hydroxy metabolite (M1) and an inactive carboxyl metabolite, known as trans-Carboxy Glimepiride (M2).[1][2] Understanding the pharmacokinetics and metabolism of these compounds is crucial for optimizing dosing strategies, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the core pharmacokinetic parameters and metabolic pathways associated with this compound.

Metabolism of Glimepiride to this compound

Glimepiride is completely metabolized in the liver through a two-step oxidative biotransformation process.[2] The initial step involves the oxidation of the methyl group on the cyclohexyl ring, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9, to form the active metabolite, cyclohexyl hydroxymethyl derivative (M1).[2][3] Subsequently, M1 is further metabolized by cytosolic enzymes to the inactive carboxyl derivative (M2), which is chemically identified as this compound.[2][3]

Pharmacokinetics of Glimepiride and its Metabolites

The pharmacokinetic profile of glimepiride is characterized by complete absorption following oral administration, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours.[2] The drug is highly protein-bound (>99.5%).[2] While extensive data is available for the parent drug, specific pharmacokinetic parameters for its metabolites, particularly this compound (M2), are less frequently reported in a consolidated format. The following tables summarize the available quantitative data for glimepiride and its metabolites.

Table 1: Pharmacokinetic Parameters of Glimepiride in Healthy Adults (Single Oral Dose)

| Parameter | 1 mg Dose | 2 mg Dose | 4 mg Dose | 6 mg Dose |

| Cmax (ng/mL) | 104.8 | 178.4 | 265.9 | 516.9 |

| AUC (ng·h/mL) | 491.36 | 742.56 | 1830 | 4221 |

| Tmax (h) | ~2-3 | ~2-3 | ~2-3 | ~2-3 |

| t1/2 (h) | ~5-8 | ~5-8 | ~5-8 | ~5-8 |

| Volume of Distribution (Vd) | 8.8 L | 8.8 L | 8.8 L | 8.8 L |

| Total Body Clearance | 47.8 mL/min | 47.8 mL/min | 47.8 mL/min | 47.8 mL/min |

Data compiled from a meta-analysis of multiple studies.[1] Values for Tmax, t1/2, Vd, and Clearance are generally reported as consistent across single therapeutic doses.

Table 2: Pharmacokinetic Parameters of Glimepiride Metabolites in Healthy Adults

| Parameter | Hydroxy Glimepiride (M1) | This compound (M2) |

| Cmax (ng/mL) | 34 ± 11 (after 2 mg glimepiride dose)[4] | Data not consistently reported in a consolidated format. Serum levels are known to increase with renal impairment.[5] |

| AUC0-24 (μg·h·L-1) | 258 ± 66 (after 2 mg glimepiride dose)[4] | Data not consistently reported in a consolidated format. Serum levels are known to increase with renal impairment.[5] |

| Tmax (h) | 4.2 ± 1.6 (after 2 mg glimepiride dose)[4] | Data not available |

| t1/2 (h) | 6.3 ± 2.5 (after 2 mg glimepiride dose)[4] | Half-life increases as renal function decreases.[6] |

| Pharmacological Activity | Approximately 1/3 of the parent drug[2] | Inactive[2] |

Excretion

Following oral administration of radiolabeled glimepiride, approximately 60% of the total radioactivity is recovered in the urine, and 40% is recovered in the feces.[2] The metabolites M1 and M2 account for 80-90% of the radioactivity found in the urine.[2] In the feces, M1 and M2 are also the predominant compounds.[2] No unchanged parent drug is recovered in the urine or feces.[2]

Experimental Protocols

The determination of glimepiride and its metabolites in biological matrices is essential for pharmacokinetic studies. A typical experimental workflow involves a clinical phase followed by bioanalytical sample analysis.

Bioanalytical Method for Quantification of this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of glimepiride, M1, and M2 in human plasma. A summary of a typical protocol is provided below.

1. Sample Preparation:

-

Protein Precipitation: A simple and rapid method involves the precipitation of plasma proteins using acetonitrile.[1] An aliquot of the supernatant is then used for analysis.

-

Liquid-Liquid Extraction: An alternative method involves the extraction of the analytes from plasma using an organic solvent such as diethyl ether.[7]

2. Chromatographic Separation:

-

Column: A reversed-phase C18 or CN column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[1]

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[3]

Conclusion

This compound (M2) is the final, inactive metabolite of glimepiride, formed via a two-step process involving CYP2C9 and cytosolic enzymes. While its pharmacokinetic profile is not as extensively characterized with specific quantitative parameters in readily available literature as the parent drug, it is understood to be primarily cleared by the kidneys. Its accumulation in patients with renal impairment is a key clinical consideration. The established bioanalytical methods, particularly LC-MS/MS, provide a robust platform for the accurate quantification of this compound in human plasma, enabling further research into its disposition in various populations and clinical scenarios. This technical guide serves as a foundational resource for professionals in the field of drug metabolism and pharmacokinetics.

References

- 1. mdpi.com [mdpi.com]

- 2. mims.com [mims.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers [manu41.magtech.com.cn]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Bioequivalence and pharmacokinetic evaluation of two formulations of glimepiride 2 mg: a single-dose, randomized-sequence, open-label, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of trans-Carboxy Glimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies related to trans-Carboxy Glimepiride, the primary inactive metabolite of the third-generation sulfonylurea, glimepiride. Glimepiride is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its metabolism is a critical aspect of its pharmacological profile, leading to the formation of two key metabolites: an active hydroxyl metabolite (M1) and the subsequently formed, pharmacologically inactive, this compound (M2). This document collates available information on the biotransformation of glimepiride to its carboxy metabolite, the experimental protocols for its in vitro generation, and discusses the evidence for its pharmacological inactivity. While quantitative data on its lack of activity is not extensively published, this guide synthesizes the consensus from existing literature.

Introduction

Glimepiride exerts its glucose-lowering effects by stimulating insulin release from pancreatic β-cells and by enhancing peripheral tissue sensitivity to insulin.[1][2] The clinical efficacy and safety of glimepiride are influenced by its pharmacokinetic and metabolic profile. The drug undergoes extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][3] This metabolic process results in the formation of a hydroxylated active metabolite (M1), which is then further oxidized by cytosolic enzymes to the inactive carboxylated metabolite, this compound (M2).[1][3][4] Understanding the in vitro characteristics of this compound is essential for a complete toxicological and pharmacological assessment of the parent drug.

Metabolic Pathway of Glimepiride

The metabolic cascade from glimepiride to this compound is a two-step process.

-

Step 1: Hydroxylation (Formation of M1): Glimepiride is first metabolized by CYP2C9 in the liver to its active metabolite, the cyclohexyl hydroxymethyl derivative (M1).[1][3]

-

Step 2: Oxidation (Formation of M2): The active M1 metabolite is subsequently metabolized by one or more cytosolic enzymes to the inactive carboxyl derivative, this compound (M2).[1][4]

Animal studies have indicated that while the M1 metabolite possesses some hypoglycemic effects, this compound (M2) does not exhibit any apparent pharmacological activity.[5]

Metabolic pathway of Glimepiride to this compound.

Quantitative Data

There is a notable absence of specific quantitative in vitro data in publicly available literature to definitively characterize the inactivity of this compound. While it is widely cited as being inactive, data such as IC50 values from receptor binding assays (e.g., sulfonylurea receptor SUR), functional assays (e.g., insulin secretion from pancreatic cell lines), or enzyme inhibition assays are not readily found. The assertion of its inactivity is primarily based on findings from animal studies and a general consensus in pharmacological reviews.[5]

Table 1: Summary of Pharmacological Activity

| Compound | Target/Assay | Result | Data Source |

| Glimepiride | Pancreatic β-cell KATP channels | Agonist (stimulates insulin release) | [1][2] |

| trans-Hydroxy Glimepiride (M1) | Hypoglycemic effect | Approx. 1/3 of parent compound activity (in animal models) | [1] |

| This compound (M2) | Pharmacological activity | Inactive | [1][3][5] |

Experimental Protocols

In Vitro Metabolism of Glimepiride to this compound

The following protocol is based on methodologies for studying the in vitro metabolism of glimepiride using human liver microsomes (HLM), which is the standard method for generating its metabolites in vitro.[6]

Objective: To generate and quantify the formation of glimepiride metabolites, including this compound, in vitro.

Materials:

-

Glimepiride

-

Human Liver Microsomes (HLM)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Preparation: A master mix is prepared containing phosphate buffer, HLM (e.g., at a concentration of 0.5 mg/mL), and various concentrations of glimepiride (e.g., 0-100 μM).

-

Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.

-

Initiation: The metabolic reaction is initiated by the addition of NADPH (e.g., 20 μl).[6]

-

Incubation: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes) at 37°C. Linearity of the reaction with respect to time and protein concentration should be established in preliminary experiments.[6]

-

Termination: The reaction is stopped by adding a volume of ice-cold acetonitrile (e.g., 100 μl).[6] This also serves to precipitate the microsomal proteins.

-

Centrifugation: The terminated reaction mixture is centrifuged at high speed (e.g., 10,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.[6]

-

Analysis: The supernatant, containing the parent drug and its metabolites, is collected and can be directly injected into an HPLC or LC-MS/MS system for separation and quantification of glimepiride, trans-Hydroxy Glimepiride, and this compound.

Workflow for the in vitro metabolism of Glimepiride.

Signaling Pathways

Glimepiride's primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. As this compound is considered pharmacologically inactive, it is not expected to significantly interact with this or other signaling pathways.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Glimepiride (HMDB0014367) [hmdb.ca]

- 3. The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis [mdpi.com]

- 4. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers [manu41.magtech.com.cn]

- 5. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]

The Role of trans-Carboxy Glimepiride as a Biomarker for Glimepiride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a third-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin release from pancreatic β-cells.[2] The efficacy and safety of glimepiride are significantly influenced by its metabolism, which is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C9.[3] Understanding the metabolic fate of glimepiride is crucial for optimizing its therapeutic use and minimizing the risk of adverse effects, such as hypoglycemia. This technical guide provides an in-depth overview of glimepiride metabolism, with a focus on its inactive metabolite, trans-Carboxy Glimepiride, as a key biomarker. We will delve into the quantitative analysis of glimepiride and its metabolites, detailed experimental protocols, and the impact of genetic variations on its pharmacokinetics.

Glimepiride Metabolism: The Central Role of CYP2C9

Glimepiride undergoes extensive hepatic metabolism following oral administration.[4] The metabolic pathway involves a two-step process.[5]

-

Step 1: Hydroxylation to Active Metabolite M1. Glimepiride is first metabolized by the cytochrome P450 enzyme CYP2C9 to its major active metabolite, a cyclohexyl hydroxymethyl derivative known as M1.[6] This metabolite possesses approximately one-third of the pharmacological activity of the parent drug.[6]

-

Step 2: Oxidation to Inactive Metabolite M2 (this compound). The active M1 metabolite is further metabolized by cytosolic enzymes to the inactive carboxyl derivative, M2, which is chemically known as trans-4-[[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-cyclohexanecarboxylic acid, or this compound.[6][7]

The formation of this compound is a critical step in the detoxification and elimination of glimepiride. As the terminal and inactive metabolite, its concentration in plasma and urine can serve as a reliable indicator of the overall rate of glimepiride metabolism.

Genetic Polymorphisms of CYP2C9 and Their Impact

The gene encoding CYP2C9 is highly polymorphic, with several variant alleles that result in decreased enzyme activity. The most common variants are CYP2C92 and CYP2C93. Individuals carrying these variant alleles exhibit a reduced rate of glimepiride metabolism, leading to higher plasma concentrations of the parent drug and a prolonged half-life.[3][8] This can increase the risk of hypoglycemia.

Studies have shown that the area under the plasma concentration-time curve (AUC) for glimepiride can be significantly higher in individuals with CYP2C9*1/3 and CYP2C93/3 genotypes compared to those with the wild-type CYP2C91/1 genotype.[3][9] For instance, one study reported that the AUC for glimepiride in CYP2C91/3 subjects was approximately 2.5-fold higher than in CYP2C91/1 subjects.[3] Another study found that in individuals heterozygous for the CYP2C93 allele, the median total AUC of glimepiride was 267% of the value in subjects with the wild-type genotype.[9] Consequently, the formation of this compound is slower in these individuals, making its measurement a valuable tool for assessing CYP2C9 phenotype and personalizing glimepiride therapy.

Quantitative Data on Glimepiride and its Metabolites

The following tables summarize the pharmacokinetic parameters of glimepiride and its metabolites from various studies. These values can vary depending on the study population, dosage, and analytical methods used.

Table 1: Pharmacokinetic Parameters of Glimepiride in Healthy Volunteers (Single 2 mg Oral Dose)

| Parameter | Glimepiride | Metabolite M1 | This compound (M2) |

| Cmax (ng/mL) | 163.77 - 184.7 | ~28 | Data not consistently reported |

| Tmax (hr) | 2-3 | ~4 | Data not consistently reported |

| AUC (ng·h/mL) | ~700 | ~192 | Data not consistently reported |

| Half-life (hr) | 5-9 | 3-6 | Data not consistently reported |

Data compiled from multiple sources.[10][11]

Table 2: Effect of CYP2C9 Genotype on Glimepiride Pharmacokinetics

| Genotype | Apparent Oral Clearance (CL/F) | Glimepiride AUC |

| CYP2C91/1 | Higher | Lower |

| CYP2C91/3 | 1.60-fold lower than 1/1 | ~2.5 to 2.7-fold higher than 1/1 |

Data compiled from multiple sources.[3][9][12]

Experimental Protocols for the Quantification of Glimepiride and its Metabolites

The simultaneous determination of glimepiride, M1, and this compound (M2) in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput.

Detailed Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the analysis of glimepiride and its metabolites in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled glimepiride).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Solvent A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Gradient Program:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (precursor ion > product ion):

-

Glimepiride: m/z 491.2 > 352.2

-

Metabolite M1: m/z 507.2 > 368.2

-

This compound (M2): m/z 521.2 > 382.2

-

Internal Standard (e.g., Glimepiride-d8): m/z 499.2 > 360.2

-

-

Instrument Parameters (to be optimized):

-

Capillary voltage: ~3.5 kV

-

Cone voltage: ~30 V

-

Source temperature: ~150°C

-

Desolvation temperature: ~400°C

-

Desolvation gas flow: ~800 L/hr

-

Collision gas: Argon

-

Collision energy: ~15-25 eV

-

Visualizations

Signaling Pathway of Glimepiride's Action

Caption: Mechanism of glimepiride-stimulated insulin secretion.

Glimepiride Metabolic Pathway

Caption: Metabolic pathway of glimepiride.

Bioanalytical Workflow for Glimepiride Metabolite Analysis

Caption: Bioanalytical workflow for metabolite quantification.

Conclusion

This compound serves as a crucial biomarker for assessing the metabolic activity of glimepiride. Its formation is directly linked to the function of CYP2C9, a key enzyme with significant genetic variability. The quantification of this compound, alongside the parent drug and the active M1 metabolite, provides valuable insights into an individual's metabolic phenotype. This information can be instrumental in personalizing glimepiride therapy to enhance efficacy and minimize the risk of adverse drug reactions, particularly hypoglycemia, in patients with different CYP2C9 genotypes. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working with this important antidiabetic agent.

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 3. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Effect of genetic polymorphisms in cytochrome p450 (CYP) 2C9 and CYP2C8 on the pharmacokinetics of oral antidiabetic drugs: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetic analysis of glimepiride with CYP2C9 genetic polymorphism in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Identification of trans-Carboxy Glimepiride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a second-generation sulfonylurea, is an oral antihyperglycemic agent widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin release from pancreatic β-cells. Following administration, glimepiride undergoes extensive metabolism in the liver, leading to the formation of two main metabolites. This technical guide provides an in-depth overview of the discovery, identification, and characterization of the pharmacologically inactive metabolite, trans-Carboxy Glimepiride (also known as M2). We will delve into its metabolic pathway, present quantitative pharmacokinetic data, and detail the experimental protocols used for its analysis.

Metabolic Pathway of Glimepiride

Glimepiride is completely metabolized, primarily in the liver, before excretion. The metabolic process occurs in two main steps. First, the parent drug, glimepiride, is oxidized by the cytochrome P450 2C9 (CYP2C9) enzyme to form an active hydroxyl metabolite, M1 (hydroxy glimepiride). Subsequently, M1 is further metabolized by cytosolic enzymes to the inactive carboxyl derivative, this compound (M2).[1][2][3][4] Approximately 65% of the administered dose is excreted in the urine, and the remainder is found in the feces.[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters for this compound and its parent drug is provided below.

Table 1: Physicochemical Properties

| Property | Glimepiride | This compound (M2) |

| IUPAC Name | 3-Ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide | trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-cyclohexanecarboxylic acid |

| CAS Number | 93479-97-1 | 1217739-04-2 |

| Molecular Formula | C24H34N4O5S | C24H32N4O7S |

| Molecular Weight | 490.62 g/mol | 520.6 g/mol |

Table 2: Pharmacokinetic Parameters of Glimepiride and its Metabolites in Healthy Volunteers after a Single Oral Dose

| Parameter | Glimepiride | Hydroxy Glimepiride (M1) | This compound (M2) |

| Cmax (ng/mL) | 104.8 - 516.9 (dose-dependent)[5] | Data not consistently reported | Data not consistently reported |

| Tmax (h) | 2 - 3[4] | Data not consistently reported | Data not consistently reported |

| AUC (ng·h/mL) | 491.36 - 4221 (dose-dependent)[5][6] | Data not consistently reported | Data not consistently reported |

| Elimination Half-life (h) | 5 - 8[1] | 3 - 6[3] | 5 - 6 |

| Pharmacological Activity | Active | Active (approx. 1/3 of Glimepiride)[3] | Inactive[1] |

Note: Pharmacokinetic parameters can vary depending on the administered dose and patient population.

Experimental Protocols for Identification and Quantification

The standard method for the simultaneous determination of glimepiride and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

Experimental Workflow

The general workflow for the analysis of this compound in plasma samples is depicted below.

Detailed Methodology for LC-MS/MS Analysis

The following protocol is a synthesis of methodologies reported in the literature for the simultaneous quantification of glimepiride, M1, and M2 in human plasma.[2][7][8][9]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of glimepiride or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 or a cyano (CN) column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40 °C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

Glimepiride: m/z 491.2 → 352.2

-

Hydroxy Glimepiride (M1): m/z 507.2 → 368.2

-

This compound (M2): m/z 521.2 → 382.2

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

4. Data Analysis and Quantification

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of glimepiride, M1, and M2.

-

Quantify the concentration of each analyte in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion

The discovery and identification of this compound as the final, inactive metabolite of glimepiride has been crucial for a comprehensive understanding of the drug's disposition in the human body. The development of robust and sensitive analytical methods, particularly LC-MS/MS, has enabled accurate quantification of this metabolite in biological fluids, facilitating detailed pharmacokinetic studies. This technical guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development, offering insights into the metabolic fate of glimepiride and the methodologies employed for its analysis.

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. ijpras.com [ijpras.com]

Navigating the Physicochemical Landscape of Glimepiride and its Metabolite, trans-Carboxy Glimepiride: A Technical Guide

An In-depth Exploration of Solubility and Dissolution Profiles for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and dissolution characteristics of the second-generation sulfonylurea antidiabetic agent, Glimepiride, and its main inactive metabolite, trans-Carboxy Glimepiride. While extensive data is available for the parent drug, Glimepiride, there is a notable scarcity of public domain information regarding the quantitative solubility and dissolution profile of its carboxyl metabolite. This guide addresses this information gap by presenting the available data for this compound, offering a detailed analysis of Glimepiride's physicochemical properties as a crucial reference, and outlining standardized experimental protocols for the determination of these key parameters. Visual workflows and metabolic pathways are included to provide a clear and practical framework for researchers in the field of drug development and pharmaceutical sciences.

Introduction: The Significance of Solubility and Dissolution in the Lifecycle of Glimepiride

Glimepiride is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and dissolution rate in the gastrointestinal tract. As a Biopharmaceutics Classification System (BCS) Class II drug, Glimepiride is characterized by low solubility and high permeability. Understanding and characterizing these properties are paramount for formulation development, quality control, and ensuring consistent clinical outcomes.

Following administration, Glimepiride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9.[1][2] This process leads to the formation of two main metabolites: an active hydroxyl metabolite (M1) and an inactive carboxyl metabolite, this compound (M2). While M1 retains some pharmacological activity, M2 is considered inactive.[2] The physicochemical properties of these metabolites, particularly their solubility, are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide will focus on the available solubility and dissolution data for both Glimepiride and its terminal metabolite, this compound.

This compound: A Metabolite in Focus

This compound is the final, inactive product of Glimepiride's metabolic pathway.[2] Despite its role in the drug's lifecycle, there is a significant lack of publicly available quantitative data on its aqueous solubility and dissolution characteristics.

Available Solubility Data

The available information on the solubility of this compound is qualitative and primarily in organic solvents.

| Solvent | Solubility |

| DMSO | Slightly soluble (with sonication)[3] |

| Ethyl Acetate | Soluble (with heating)[3] |

Table 1: Qualitative Solubility of this compound in Organic Solvents.[3]

The absence of aqueous solubility data necessitates further experimental investigation to fully characterize its biopharmaceutical properties.

Glimepiride: A Detailed Physicochemical Profile

Given the data limitations for its metabolite, a thorough understanding of the parent drug, Glimepiride, provides a valuable comparative baseline.

Glimepiride Solubility

Glimepiride's aqueous solubility is known to be poor and highly pH-dependent.

| Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Aqueous Media | Acidic to Neutral | 37 | < 0.004 |

| Aqueous Media | > 7 | 37 | 0.02 |

| DMSO | - | - | ~3 |

| Dimethylformamide (DMF) | - | - | ~10 |

| DMF:PBS (1:1) | 7.2 | - | ~0.5 |

Table 2: Solubility of Glimepiride in Various Solvents.[4]

Glimepiride Dissolution Profile

The dissolution of Glimepiride from solid oral dosage forms is a critical quality attribute. Standard dissolution testing is performed as per pharmacopeial guidelines.

| Dissolution Medium | Agitation (rpm) | Time (minutes) | Acceptance Criteria (% dissolved) |

| pH 7.8 Phosphate Buffer | 75 (Paddle) | 15 | Not less than 80% (Q) |

Table 3: Example of a USP Dissolution Test for Glimepiride Tablets.

The dissolution rate of Glimepiride is influenced by factors such as the crystalline form (polymorphism), particle size, and the composition of the drug product formulation.

Metabolic Pathway of Glimepiride

The metabolic conversion of Glimepiride to this compound is a two-step enzymatic process occurring primarily in the liver.

Caption: Metabolic pathway of Glimepiride.

Experimental Protocols

For researchers aiming to determine the solubility and dissolution profiles of this compound or other sparingly soluble compounds, the following standardized methodologies are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

Caption: Experimental workflow for solubility determination.

Protocol:

-

Preparation: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8).

-

Addition of Compound: Add an excess amount of the test compound to a known volume of the buffer in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) or centrifuge to remove any undissolved solids.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Dissolution Testing (USP Apparatus 2 - Paddle Method)

This method is commonly used to evaluate the in vitro dissolution rate of solid oral dosage forms.

Caption: Experimental workflow for dissolution testing.

Protocol:

-

Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with the appropriate dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C.

-

Dosage Form Introduction: Place a single dosage unit into each dissolution vessel.

-

Initiation of Test: Start the paddle rotation at the specified speed (e.g., 75 rpm).

-

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium from each vessel.

-

Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Sample Preparation: Filter the collected samples to remove any undissolved particles.

-

Analysis: Determine the concentration of the dissolved drug in each sample using a validated analytical method.

-

Data Analysis: Calculate the cumulative percentage of the drug dissolved at each time point and generate a dissolution profile.

Conclusion and Future Directions

This technical guide has synthesized the available information on the solubility and dissolution profiles of Glimepiride and its metabolite, this compound. While the physicochemical properties of Glimepiride are well-documented, a clear data gap exists for its carboxyl metabolite. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data to fill this gap. A comprehensive understanding of the solubility and dissolution of both the parent drug and its metabolites is essential for a complete picture of its biopharmaceutical behavior and for the continued development of safe and effective oral therapies for type 2 diabetes. Future research should focus on the experimental determination of the aqueous solubility and dissolution rate of this compound across a range of physiologically relevant pH conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of trans-Carboxy Glimepiride in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of trans-Carboxy Glimepiride (M2), a major metabolite of Glimepiride, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Glimepiride is an oral anti-diabetic drug widely used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the body, primarily by CYP2C9, into two main metabolites: a hydroxy derivative (M1) and a subsequent carboxy derivative, this compound (M2)[1]. Accurate quantification of these metabolites in plasma is crucial for understanding the drug's pharmacokinetics and metabolic profile. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS.

Experimental

-

This compound (M2) reference standard

-

Glimepiride-d8 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase CN column or a C18 column can be used[1][2]. For this protocol, a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is recommended.

Stock solutions of this compound and the internal standard (Glimepiride-d8) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of this compound from plasma[1].

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., 500 ng/mL Glimepiride-d8).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | This compound (M2): m/z 477.2 -> 338.1Glimepiride-d8 (IS): m/z 499.3 -> 359.2 |

| Collision Energy (CE) | Optimized for each transition (typically 20-40 eV) |

| Declustering Potential (DP) | Optimized for each transition (typically 80-120 V) |

Note: The exact m/z values for M2 may vary slightly based on the specific literature and instrument tuning. The provided values are representative.

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation guidance[2]. The following parameters were assessed.

| Parameter | Result |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) |

| Inter-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) |

| Recovery (%) | > 80% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage conditions (freeze-thaw, short-term, long-term) |

The quantitative data presented is a synthesized summary based on typical performance characteristics reported in the literature for similar assays[1][2][3][4].

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Key steps in the bioanalytical method validation process.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and research settings. The validation results confirm that the method is accurate, precise, and meets the regulatory requirements for bioanalytical assays.

References

- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of glimepiride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Determination of trans-Carboxy Glimepiride

References

- 1. rjptonline.org [rjptonline.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. LC determination of glimepiride and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilization of trans-Carboxy Glimepiride as a Certified Analytical Standard

Introduction

Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating insulin release from pancreatic β-cells and is known to have extra-pancreatic effects, such as enhancing peripheral insulin sensitivity.[3][4] Following administration, glimepiride is completely metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[1][5][6] The metabolism occurs in a two-step process: an initial oxidation to an active metabolite, hydroxy glimepiride (M1), followed by further oxidation by cytosolic enzymes to the inactive metabolite, trans-Carboxy Glimepiride (M2).[1][2][5][7]

Given that drug metabolism and clearance are critical parameters in pharmacology and toxicology, accurate quantification of both the parent drug and its metabolites is essential. This compound, as the final inactive metabolite, serves as a crucial biomarker for assessing the metabolic pathway, pharmacokinetic profiling, and bioequivalence studies of glimepiride. The use of a certified this compound analytical standard ensures the accuracy, precision, and reliability of bioanalytical methods.

Applications

-

Pharmacokinetic (PK) Studies: To accurately determine the metabolic fate and excretion profile of glimepiride.

-

Therapeutic Drug Monitoring (TDM): For comprehensive monitoring of glimepiride metabolism in patients.

-

Bioequivalence Studies: As a key analyte in comparing generic formulations of glimepiride to the innovator product.

-

Metabolite Identification: As a reference standard to confirm the identity of metabolite M2 in various biological matrices.

-

In Vitro Metabolism Studies: To investigate the kinetics of glimepiride metabolism by liver enzymes.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | trans-4-[[[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]-cyclohexanecarboxylic acid |

| CAS Number | 127554-90-9[8][9] |

| Molecular Formula | C₂₄H₃₂N₄O₇S[8][9][10] |

| Molecular Weight | 520.6 g/mol [9][10] |

| Appearance | Solid[10] |

| Solubility | Slightly soluble in DMSO (with sonication), soluble in heated Ethyl Acetate[10] |

| Storage | -20°C[10] |

Protocol: Simultaneous Quantification of Glimepiride and its Metabolites (M1 and M2) in Human Plasma using LC-MS/MS

1. Objective

To establish a validated method for the simultaneous determination and quantification of glimepiride, hydroxy glimepiride (M1), and this compound (M2) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as a certified reference standard.

2. Materials and Reagents

-

Analytical Standards: Glimepiride, Hydroxy Glimepiride (M1), this compound (M2)

-

Internal Standard (IS): Deuterated Glimepiride or a suitable structural analog

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)

-

Reagents: Ammonium Acetate (LC-MS grade), Ultrapure Water

-

Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant)

3. Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-